Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-

描述

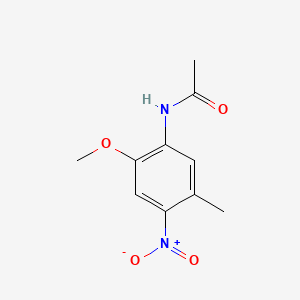

Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-, is a substituted aromatic acetamide characterized by a phenyl ring with three distinct substituents: a methoxy group (-OCH₃) at position 2, a methyl group (-CH₃) at position 5, and a nitro group (-NO₂) at position 4. The nitro group is a strong electron-withdrawing moiety, while the methoxy and methyl groups are electron-donating, creating a unique electronic environment that influences its physical, chemical, and biological properties. This compound is structurally related to several acetamide derivatives studied for their pharmacological and material science applications .

属性

IUPAC Name |

N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6-4-8(11-7(2)13)10(16-3)5-9(6)12(14)15/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLVOBFSJRPZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069135 | |

| Record name | Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56843-30-2 | |

| Record name | N-(2-Methoxy-5-methyl-4-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56843-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056843302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-, also known as 2-Methoxy-5-methyl-4-nitrophenyl acetamide, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through the acetylation of 2-methoxy-5-methyl-4-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction typically involves:

-

Reagents :

- 2-Methoxy-5-methyl-4-nitroaniline

- Acetic anhydride

- Acetic acid

-

Procedure :

- Mix the aniline derivative with acetic anhydride.

- Stir the mixture at room temperature for several hours.

- Purify the resulting product through recrystallization.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-methoxy-5-methyl-4-nitrophenyl)-acetamide exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with nitrophenyl substitutions can have varying degrees of inhibition against bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methoxy-5-methyl-4-nitrophenyl-acetamide | E. coli | 10 µM |

| 2-Methoxy-5-methyl-4-nitrophenyl-acetamide | S. aureus | 15 µM |

These findings suggest that the presence of the nitro group significantly enhances antimicrobial activity, likely due to its electron-withdrawing nature, which increases the compound's reactivity towards bacterial targets.

Anti-Tyrosinase Activity

In vitro studies have assessed the anti-tyrosinase activity of various acetamides, including those with similar structures to N-(2-methoxy-5-methyl-4-nitrophenyl)-acetamide. The results indicate that:

- Compounds with halogen substitutions on the phenyl ring showed increased inhibition rates.

| Compound | Inhibition (%) at 40 µM |

|---|---|

| N-(2-Methoxy-5-methyl-4-nitrophenyl)-acetamide | 21.95 ± 3.59% |

| Reference Compound (Kojic Acid) | 57.89 ± 3.60% |

This data suggests that while N-(2-methoxy-5-methyl-4-nitrophenyl)-acetamide exhibits some inhibitory effects on tyrosinase, it is less potent than established inhibitors like kojic acid.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl ring significantly influence biological activity. The presence of electron-donating groups (e.g., methyl groups) tends to enhance activity, while electron-withdrawing groups (e.g., nitro groups) can either increase or decrease potency depending on their position relative to other substituents.

Key Observations:

- Methyl Substitution : Enhances lipophilicity and enzyme binding.

- Nitro Group Positioning : The para-position often yields higher activity compared to ortho or meta positions.

- Hydrophobic Interactions : Increased hydrophobic character through alkyl substitutions improves binding affinity to target enzymes.

Case Studies

- Study on Anticancer Activity : A series of nitrophenyl acetamides were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting potential as anticancer agents.

- Antifungal Studies : Similar compounds were tested against fungal strains such as Candida albicans, demonstrating moderate antifungal activity with MIC values ranging from 16 to 78 µM.

科学研究应用

Pharmaceutical Development

N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide has shown potential in pharmaceutical research, particularly in developing new therapeutic agents. Its structural characteristics suggest that it could serve as an intermediate in synthesizing more complex organic molecules. The presence of both nitro and methoxy groups may enhance its reactivity towards biological targets, making it a candidate for drug development.

Antiviral Activity

Research indicates that compounds structurally related to N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide may exhibit antiviral properties. For instance, derivatives have been explored for their efficacy against herpes viruses, suggesting that similar compounds could potentially target viral DNA polymerase effectively .

Anticancer Research

A study involving related acetamides demonstrated promising cytotoxic activity against various cancer cell lines, including MCF-7 and MDA-MB231. These findings imply that N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide might have similar anticancer properties due to its structural analogies with other active compounds .

Chemical Reactivity Studies

Understanding the reactivity of N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide with oxidants can provide insights into its stability and potential toxicity. Investigations into its binding affinity with biological targets are essential for elucidating its mechanism of action in biological systems .

Data Table: Comparison with Similar Compounds

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| N-(4-Hydroxy-2-nitrophenyl)acetamide | 0.78 | Hydroxy group enhances hydrogen bonding interactions |

| N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide | 0.71 | Contains an acetyl group which alters reactivity |

| 3-Acetamido-4-methyl-2-nitrobenzoic acid | 0.78 | Different positioning of functional groups |

| 4-Methoxy-5-methyl-2-nitroaniline | 0.68 | Similar nitro and methoxy groups but lacks acetamido moiety |

| N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | 0.69 | More complex structure with multiple nitro groups |

Case Studies

- Anticancer Activity Study : A compound derived from similar scaffolds was tested against breast cancer cell lines using the MTT assay method. Results indicated significant cytotoxicity against cancerous cells while demonstrating low toxicity on normal cells (IC50 values ranging from 27.7–39.2 µM for cancer cells) .

- Antiviral Research : Compounds analogous to N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide were evaluated for their ability to inhibit viral replication in vitro, highlighting the need for safer antiviral drugs with fewer side effects compared to existing options .

相似化合物的比较

Substituent Position and Electronic Effects

The target compound’s structural uniqueness lies in the meta -positioned methyl (C-5) and para -positioned nitro (C-4) groups. Comparisons with similar compounds reveal:

- Fluorine substitution (as in ) enhances polarity and bioavailability.

- Steric Effects : The methyl group at C-5 introduces steric hindrance, which may affect binding to biological targets compared to smaller substituents (e.g., -F).

Crystallographic and Physical Properties

- Crystal Packing: Meta-substituted trichloro-acetamides exhibit varied crystal systems (monoclinic vs. orthorhombic) depending on substituent bulkiness . The target compound’s nitro and methyl groups likely influence similar packing behavior, though direct data are unavailable.

- Melting Points : Nitro-containing acetamides (e.g., compound 15 in ) exhibit higher melting points (~207–208°C) due to strong intermolecular interactions, suggesting the target compound may share this trend.

准备方法

Synthetic Route and Reaction Conditions

Core Reaction: Acetylation of 2-methoxy-5-methyl-4-nitroaniline

- Starting Material: 2-methoxy-5-methyl-4-nitroaniline

- Reagent: Acetic anhydride

- Solvent: Glacial acetic acid or acetic acid

- Temperature: Room temperature to reflux (25–90°C)

- Reaction Time: 10–18 hours depending on scale and temperature

- Work-up: Reaction mixture is typically cooled, diluted with water, and the product is isolated by filtration or extraction followed by recrystallization.

This acetylation converts the amino group of the aniline derivative into the corresponding acetamide, yielding Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- as the principal product.

Example Reaction Conditions from Related Compounds:

| Parameter | Typical Value |

|---|---|

| Aniline derivative | 20 mmol (e.g., 3.36 g) |

| Acetic anhydride | 24 mmol (e.g., 2.46 g) |

| Solvent volume | 30 mL glacial acetic acid |

| Temperature | Room temperature (approx. 25°C) |

| Reaction time | 18 hours |

| Purification | Recrystallization from aqueous solution |

This method was demonstrated effectively for closely related compounds such as N-(4-methoxy-2-nitrophenyl)acetamide, yielding high purity crystalline products suitable for further applications.

Industrial Scale Preparation

For industrial production, the synthesis is scaled by increasing reactant quantities and optimizing parameters such as:

- Reaction temperature control: Reflux conditions (around 90°C) to speed up reaction kinetics.

- Solvent system: Use of acetic acid or mixed solvents to enhance solubility and reaction efficiency.

- Reaction time optimization: Typically 3–5 hours at elevated temperatures.

- Continuous flow reactors: Employed to improve reproducibility and yield.

- Purification: Crystallization and washing steps to remove impurities and unreacted starting materials.

An example industrial procedure for a related acetamide derivative involves:

- Stirring 4-fluoro-2-methoxyaniline with acetic acid.

- Slow addition of acetic anhydride at 25–35°C over 1–2 hours.

- Heating to 90°C for 3–5 hours.

- Work-up by dilution with water, filtration, washing, and extraction with ethyl acetate.

- Final drying and recrystallization to yield the acetamide product with yields around 78–87%.

Chemical Reaction Analysis

The preparation involves nucleophilic acyl substitution where the amine group of the substituted aniline attacks the acetic anhydride carbonyl carbon, forming the acetamide bond.

| Reaction Step | Description |

|---|---|

| Nucleophilic attack | Amino group attacks acetic anhydride |

| Intermediate formation | Tetrahedral intermediate formation |

| Elimination | Acetic acid is eliminated, forming acetamide |

| Work-up | Isolation and purification of the product |

Purification and Characterization

- Recrystallization: The crude acetamide is purified by recrystallization from water or aqueous solvents, yielding yellow crystalline solids.

- Drying: Typically dried at 50–60°C for 3–5 hours.

- Yield: Yields commonly range from 70% to 90% depending on scale and purity requirements.

Summary Table of Preparation Parameters

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Starting material | 2-methoxy-5-methyl-4-nitroaniline | - | Purity critical for reaction success |

| Acetylation reagent | Acetic anhydride | - | Stoichiometric excess recommended |

| Solvent | Glacial acetic acid or acetic acid | - | Ensures solubility and reaction rate |

| Temperature | 25–90°C | - | Room temp for long reaction; reflux for faster reaction |

| Reaction time | 10–18 hours | - | Longer time at lower temp; shorter at reflux |

| Work-up | Dilution with water, filtration, washing, extraction | - | Removal of impurities and by-products |

| Purification | Recrystallization from aqueous solution | - | Improves purity and crystallinity |

| Final product yield | 70–90% | 70–90% | Depends on scale and optimization |

Research Findings and Notes

- The acetylation reaction is highly selective for the amino group, with minimal side reactions under controlled conditions.

- The presence of electron-donating methoxy and methyl groups influences the reactivity and solubility of the starting aniline.

- Nitration is usually done prior to acetylation to avoid deactivation of the aromatic ring.

- Purity of starting materials and control of temperature during acetic anhydride addition are critical to avoid over-acetylation or decomposition.

- The final acetamide exhibits good stability and crystallinity, facilitating its use in subsequent synthetic or biological applications.

常见问题

Basic: What are the recommended synthetic routes for preparing Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-, and what experimental parameters optimize yield?

Methodological Answer:

The synthesis typically involves nitration and acetylation steps. A plausible route includes:

Nitration of precursor aromatic amines : Introduce the nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Acetylation : React the nitrated intermediate with acetyl chloride in anhydrous dichloromethane, using a base like pyridine to scavenge HCl .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Key Parameters :

- Nitration temperature (<10°C) minimizes byproducts.

- Stoichiometric excess of acetyl chloride (1.2–1.5 eq) ensures complete acetylation.

- Yields range from 60–75% depending on precursor purity .

Basic: How can the structure of this compound be rigorously characterized?

Methodological Answer:

Use a multi-technique approach:

- Single-crystal X-ray diffraction (SCXRD) : Resolves nitro group orientation and confirms substitution patterns. SHELX programs are standard for refinement .

- NMR spectroscopy :

- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting due to nitro and methyl substituents .

- ¹³C NMR : Acetamide carbonyl appears at δ 168–170 ppm .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- IR spectroscopy : Stretch bands for NO₂ (~1520 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced: How do electronic effects of the nitro and methoxy groups influence reactivity in further functionalization?

Methodological Answer:

The nitro group is strongly electron-withdrawing, directing electrophilic substitution to the para position relative to itself. The methoxy group (electron-donating) competes, creating regioselectivity challenges:

- Nucleophilic aromatic substitution : Nitro-activated positions react with amines/thiols at elevated temperatures (80–120°C in DMF) .

- Reduction of nitro group : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, altering electronic properties for subsequent coupling .

Computational Insight : DFT calculations (e.g., Gaussian) predict charge distribution and reactive sites, aiding reaction design .

Advanced: How can conflicting crystallographic and spectroscopic data be resolved for this compound?

Methodological Answer:

Contradictions may arise from polymorphism or dynamic effects:

- Variable-temperature NMR : Detect conformational changes (e.g., amide bond rotation) by observing signal coalescence at higher temps .

- SCXDR vs. PXRD : Single-crystal data provides absolute structure; powder XRD identifies polymorphic forms. Refine using SHELXL with twinning parameters if needed .

- Cross-validation : Compare computed (DFT) and experimental bond lengths/angles to identify discrepancies .

Advanced: What strategies mitigate decomposition during storage or reaction conditions?

Methodological Answer:

Decomposition pathways include nitro group reduction or hydrolysis of the amide bond:

- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation .

- Reaction Conditions : Avoid prolonged heating in protic solvents (e.g., H₂O, MeOH). Use aprotic solvents (DMF, DCM) with stabilizers like BHT for radical-sensitive reactions .

- Stability Assays : Monitor via HPLC-UV at 254 nm; track degradation products over time .

Advanced: How can computational modeling predict biological activity or material properties?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., nitro-reductases). The nitro group’s electron-deficient nature may enhance binding to hydrophobic pockets .

- QSAR Models : Correlate substituent effects (Hammett σ constants) with observed activities (e.g., antimicrobial assays) .

- Solid-State Properties : Calculate lattice energy (MOPAC) to predict solubility and crystallinity .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity : Nitroaromatics are potential mutagens. Use PPE (gloves, lab coat) and work in a fume hood .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

- HPLC-MS/MS : Detect sub-ppm impurities using a C18 column (gradient: 0.1% formic acid in acetonitrile/water).

- Limit of Detection (LOD) : Optimize via calibration curves for known byproducts (e.g., deacetylated derivatives) .

- NMR Dilution Experiments : Enhance sensitivity for low-abundance species using cryoprobes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。